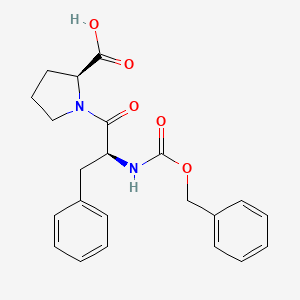
4-Amino-N-methylaniline
Übersicht
Beschreibung
4-Amino-N-methylaniline, also known as N1-methylbenzene-1,4-diamine or N-methyl-1,4-phenylenediamine, is an organic compound with the molecular formula C7H10N2 . It has a molecular weight of 122.17 .
Synthesis Analysis
The methylation of anilines, including 4-Amino-N-methylaniline, can be efficiently achieved using cyclometalated ruthenium complexes . This process, known as hydrogen autotransfer, involves the dehydrogenation of methanol to form a more reactive aldehyde or ketone . The reaction proceeds under mild conditions (60 °C) and uses NaOH as a base .
Molecular Structure Analysis
The molecular structure of 4-Amino-N-methylaniline is very similar to that of 2,4-dinitro-N-methylaniline and 2-amino-4-nitro-N-methylaniline . These structures are characterized by N-methylamino and 4-nitro groups that are nearly coplanar with the benzene ring .
Chemical Reactions Analysis
The electrochemical oxidation of amines, including 4-Amino-N-methylaniline, is an essential alternative to conventional chemical transformations . This process provides critical routes for synthesizing and modifying a wide range of chemically useful molecules, including pharmaceuticals and agrochemicals .
Physical And Chemical Properties Analysis
4-Amino-N-methylaniline has a melting point of 36°C and a boiling point of 217.6°C . Its density is estimated to be 1.0343, and it has a refractive index of 1.5103 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .
Wissenschaftliche Forschungsanwendungen
Application 1: Methylation of Anilines
- Summary of the Application: 4-Amino-N-methylaniline, also known as N-Methylaniline, is used in the methylation of anilines. This process is crucial in organic synthesis, especially for the synthesis of bio-active compounds in the pharmaceutical industry .
- Methods of Application: The methylation process is catalyzed by cyclometalated ruthenium complexes and proceeds under mild conditions (60 °C) in a practical manner using NaOH as a base . The procedure involves a hydrogen autotransfer reaction sequence starting from methanol. The alcohol is dehydrogenated in the first reaction step, leading to the formation of a more reactive aldehyde or ketone that can then undergo reactions like aldol condensation or imine formation .
- Results or Outcomes: The process allows the effective methylation of anilines with methanol to selectively give N-methylanilines .
Application 2: Intermediate for Dyes, Agrochemicals, and Other Organic Products
- Summary of the Application: N-Methylaniline is used as an intermediate in the manufacturing of dyes, agrochemicals, and other organic products .
- Results or Outcomes: The use of N-Methylaniline in these applications contributes to the efficient production of a wide range of important industrial products .
Application 3: Use as a Fuel Additive
- Summary of the Application: N-Methylaniline is a principal component of NMA (monomethylaniline), a non-traditional antiknock agent increasingly used by petroleum refiners and fuel distributors around the world to increase the octane number of gasoline petrol .
- Methods of Application: It is usually added to gasoline in concentration of around 1.3% volume to avoid high gum levels that can cause increased carbon deposits in engine parts .
- Results or Outcomes: The use of N-Methylaniline as a fuel additive helps to increase the octane number of gasoline, improving its combustion properties and efficiency .
Application 4: Intermediate for Pharmaceuticals
- Summary of the Application: Aniline-based pharmaceuticals, including those derived from N-Methylaniline, find applications in the treatment of various diseases, including cancer, cardiovascular disorders, and infectious diseases .
- Results or Outcomes: The use of N-Methylaniline in these applications contributes to the efficient production of a wide range of important pharmaceutical products .
Application 5: Use as a Latent and Coupling Solvent
- Summary of the Application: N-Methylaniline is used as a latent and coupling solvent in various industrial processes .
- Results or Outcomes: The use of N-Methylaniline as a solvent can improve the efficiency of industrial processes and enhance the properties of the final products .
Application 6: Precursor for Dyes and Pigments
Safety And Hazards
Zukünftige Richtungen
The selective N-methylation of amines, including 4-Amino-N-methylaniline, continues to be an important and widely applied chemical transformation in organic synthesis . Future research may focus on improving the efficiency of this process and exploring its potential applications in the synthesis of bioactive compounds .
Eigenschaften
IUPAC Name |
4-N-methylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYWUQOTMZEJRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211354 | |
| Record name | 4-Amino-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-methylaniline | |
CAS RN |
623-09-6 | |
| Record name | N-Methyl-p-phenylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-N-methylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.792 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















